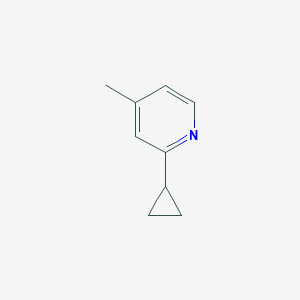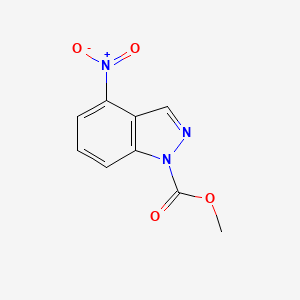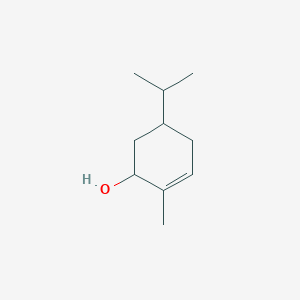
p-Menth-6-en-2-ol, (2S,4S)-(+)-
Vue d'ensemble
Description
p-Menth-6-en-2-ol, (2S,4S)-(+)-: is a naturally occurring organic compound found in various plants, including Saussurea involucrata. It is a monoterpenoid alcohol with a molecular formula of C10H18O and a molecular weight of 154.25 g/mol . This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydration of p-Menth-6-en-2-one: One common method involves the hydration of p-Menth-6-en-2-one using a catalytic amount of acid or base.
Reduction of p-Menth-6-en-2-one: Another method involves the reduction of p-Menth-6-en-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of p-Menth-6-en-2-ol, (2S,4S)-(+)- often involves the extraction from natural sources, followed by purification processes such as distillation and crystallization . Additionally, large-scale synthesis can be achieved through the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Menth-6-en-2-ol, (2S,4S)-(+)- can undergo oxidation reactions to form p-Menth-6-en-2-one.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: p-Menth-6-en-2-ol, (2S,4S)-(+)- can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Halogenating agents, sulfonyl chlorides, mild to moderate temperatures.
Major Products Formed:
Oxidation: p-Menth-6-en-2-one.
Reduction: Various reduced derivatives of p-Menth-6-en-2-ol, (2S,4S)-(+)-.
Substitution: Halogenated or sulfonated derivatives of p-Menth-6-en-2-ol, (2S,4S)-(+)-.
Applications De Recherche Scientifique
Chemistry: p-Menth-6-en-2-ol, (2S,4S)-(+)- is used as a chiral building block in the synthesis of various complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and enantioselective reactions .
Biology: In biological research, p-Menth-6-en-2-ol, (2S,4S)-(+)- is studied for its potential antimicrobial and antifungal properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Research is ongoing to explore its efficacy in treating various medical conditions .
Industry: In the fragrance and flavor industries, p-Menth-6-en-2-ol, (2S,4S)-(+)- is used as a key ingredient in perfumes, colognes, and flavorings due to its pleasant aroma .
Mécanisme D'action
The mechanism of action of p-Menth-6-en-2-ol, (2S,4S)-(+)- involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
p-Menth-6-en-2-one: An oxidized form of p-Menth-6-en-2-ol, (2S,4S)-(+)-, known for its use in fragrance and flavor industries.
Carvone: A structurally similar compound with a ketone functional group, used in flavorings and as a chiral building block.
Menthol: A related compound with a hydroxyl group, widely used in medicinal and cosmetic products for its cooling sensation.
Uniqueness: p-Menth-6-en-2-ol, (2S,4S)-(+)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to serve as a chiral building block and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
IUPAC Name |
2-methyl-5-propan-2-ylcyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9-11H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXLDENMTYEVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336549 | |
| Record name | p-Menth-6-en-2-ol, (2S,4S)-(+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586-23-2 | |
| Record name | p-Menth-6-en-2-ol, (2S,4S)-(+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-](/img/structure/B3054084.png)
![1H-Benzo[f]indole-2,3-dione](/img/structure/B3054086.png)
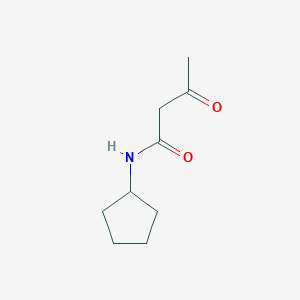
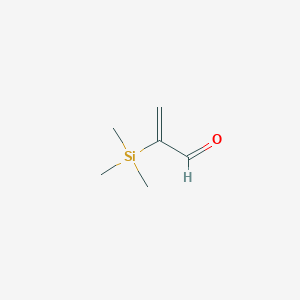
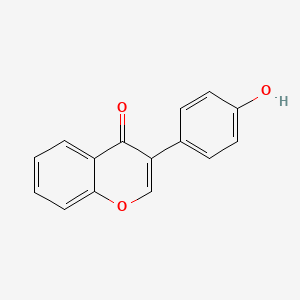
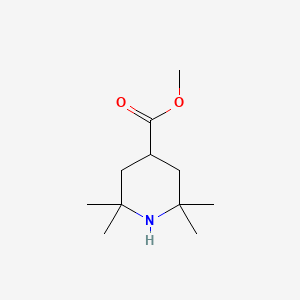

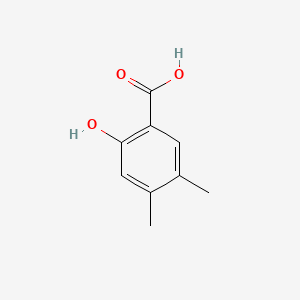
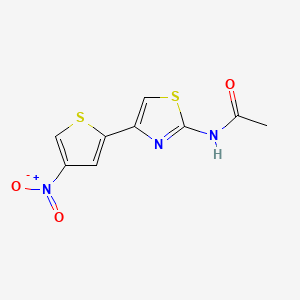
![2-[Bis(2-aminoethyl)amino]ethanol](/img/structure/B3054096.png)
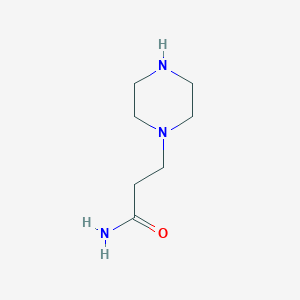
![3-[(4-methoxyphenyl)methylsulfanyl]propanoic Acid](/img/structure/B3054100.png)
